5-Methylimidazo[5,1-b]thiazole
Overview
Description
5-Methylimidazo[5,1-b]thiazole is a derivative of thiazole, a heterocyclic compound. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been the subject of much research due to their diverse biological activities .
Synthesis Analysis
The synthesis of imidazo[5,1-b]thiazoles and their hydrogenated analogs has been studied. A simple method was proposed for the synthesis of 5-trifluoromethylimidazo[5,1-b]thiazole from (4-methylthiazol-2-yl)methanamine hydrochloride using trifluoroacetic acid anhydride as an acylating and cyclodehydrating agent .Molecular Structure Analysis
Imidazothiazoles are formed on the basis of all possible combinations of joining the thiazole and imidazole rings . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activities : A study synthesized new derivatives of 6-methylimidazo[2,1-b]thiazole and tested them for antimicrobial activity against various pathogens. Some of these compounds demonstrated significant antimicrobial activity (Ur, Cesur, Birteksoez, & Otük, 2004).
Cycloadditions and Heterocycle Synthesis : Another study focused on cycloaddition reactions involving 5-aryl-3-methylimidazo[5,1-b]thiazoles with acetylenic esters, leading to the formation of various heterocyclic compounds, indicating a potential route for synthesizing complex molecules (Abe, Nishiwaki, & Ikeda, 1982).
Antisecretory Activity : Research on derivatives related to known antiulcer agents, such as 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole, revealed significant antisecretory activity in assays, indicating potential medical applications (Andreani, Leoni, Locateur, Morigi, Rambaldi, Simon, & Senn-Bilfinger, 2000).
Antiinflammatory Activity : Compounds prepared from 6-methylimidazo[2,1-b]thiazole showed promise in antiinflammatory, analgesic, and antipyretic activities, indicating potential therapeutic applications (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).
Antitubercular Activity : A study reported the synthesis of imidazo[2,1-b][1,3,4]thiadiazole hybrids showing significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Ramprasad, Nayak, Dalimba, Yogeeswari, & Sriram, 2016).
Immunoregulatory Antiinflammatory Agents : Research into substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles found some compounds to possess immunoregulatory antiinflammatory properties, potentially useful for therapeutic applications (Bender, Hill, Offen, Razgaitis, Lavanchy, Stringer, Sutton, Griswold, Dimartino, & Walz, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methylimidazo[5,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-7-4-6-8(5)2-3-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWYNFUTCBBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylimidazo[5,1-b]thiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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